REACTION_CXSMILES
|
[C:1]([NH:11][CH:12]([C:18]([CH3:20])=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])(=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>P(Cl)(Cl)(Cl)=O>[CH3:20][C:18]1[O:19][C:1]([CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]
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Name
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|
Quantity
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5.7 g
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Type
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reactant
|
Smiles
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C(C=CC1=CC=CC=C1)(=O)NC(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on an oil bath at 100°-110° C. for 30 minutes
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Duration
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30 min
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Type
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DISTILLATION
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Details
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the phosphorus oxychloride was distilled off under reduced pressure
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Type
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EXTRACTION
|
Details
|
extracted with chloroform
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Type
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WASH
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Details
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The chloroform layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was then distilled off
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Type
|
ADDITION
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Details
|
the residue was treated with hexane
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Name
|
|
Type
|
product
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Smiles
|
CC1=C(N=C(O1)C=CC1=CC=CC=C1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |